molecular formula C23H20O5 B2966568 4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate CAS No. 392238-05-0

4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate

Cat. No.: B2966568
CAS No.: 392238-05-0
M. Wt: 376.408
InChI Key: XROLZADPXJVMSO-UHFFFAOYSA-N
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Description

4-Acetylphenyl 2-(4-(p-Tolyloxy)phenoxy)acetate is a synthetic chemical reagent of high interest in medicinal chemistry and pharmaceutical research. This compound is structurally characterized by an acetophenone core linked to a diphenyl ether moiety via an acetate ester bridge. Its molecular framework suggests significant potential as a key intermediate or building block in the design and synthesis of novel bioactive molecules. Researchers can utilize this compound in the development of potential therapeutic agents, particularly as it shares structural features with molecules investigated as antagonists for purinergic receptors like the P2Y14R, which is a recognized target in inflammatory diseases . The acetyl and ester functional groups offer reactive sites for further chemical modifications, making it a versatile scaffold for constructing compound libraries. Its application is strictly confined to laboratory research, including use as a standard in analytical method development, in structure-activity relationship (SAR) studies, and in probing biochemical mechanisms. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

(4-acetylphenyl) 2-[4-(4-methylphenoxy)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O5/c1-16-3-7-20(8-4-16)27-21-13-11-19(12-14-21)26-15-23(25)28-22-9-5-18(6-10-22)17(2)24/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROLZADPXJVMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)OC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate typically involves the esterification of 4-acetylphenol with 2-(4-(p-tolyloxy)phenoxy)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.

    Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-carboxyphenyl 2-(4-(p-tolyloxy)phenoxy)acetate.

    Reduction: Formation of 4-(hydroxyphenyl) 2-(4-(p-tolyloxy)phenoxy)acetate.

    Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate involves its interaction with various molecular targets. The acetylphenyl group can interact with enzymes, potentially inhibiting their activity. The phenoxyacetate moiety can participate in binding interactions with proteins, affecting their function. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The Cambridge Structural Database (CSD) identifies several phenoxyacetate derivatives with structural similarities to 4-acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate. Key analogues include:

Compound Name / ID (CAS/CSD) Substituents / Functional Groups Molecular Formula Key Properties or Applications Reference ID
Ethyl 2-(p-tolyloxy)acetate Ethyl ester, p-tolyloxy group C11H14O3 Intermediate in agrochemical synthesis
Ethyl 4-[1-(4-bromophenyl)-...]acetate (EKEYEY) Bromophenyl-triazole, methylphenoxy C19H17BrN4O3 Crystallographic studies
2-(4-(p-Tolyloxy)phenyl)acetic acid Carboxylic acid, p-tolyloxy C15H14O3 Pharmaceutical intermediate
Ethyl 2-(4-chlorophenoxy)acetoacetate Chlorophenoxy, β-ketoester C12H13ClO4 Herbicidal activity
Ethyl 2-(4-fluorophenoxy)acetate Fluorophenoxy C10H11FO3 High-yield synthesis (95.6%)
Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]acetate Amino-methylphenoxy, methyl ester C16H17NO3 Antiglaucoma drug hybrid development
tert-Butyl 2-(4-(diazirinyl)phenoxy)acetate Diazirine (photoreactive group), tert-butyl ester C14H18N2O3 Bioconjugation and molecular probes

Key Comparative Features

Electronic Effects
  • Electron-Withdrawing Groups (EWGs): The acetyl group in this compound enhances electrophilicity at the ester carbonyl, increasing susceptibility to hydrolysis compared to ethyl or tert-butyl esters .
  • Electron-Donating Groups (EDGs): Compounds like ethyl 2-(4-methoxyphenyl)acetate (EDG: methoxy) exhibit reduced reactivity toward nucleophiles but improved stability in biological matrices .

Physicochemical Properties

Property This compound Ethyl (p-tolyloxy)acetate 2-(4-(p-Tolyloxy)phenyl)acetic acid
Molecular Weight ~328.3 g/mol 194.23 g/mol 242.27 g/mol
Solubility Low in water; soluble in DMSO/CHCl3 Miscible in ethanol Moderate in polar solvents
Melting Point Not reported (predicted >100°C) Liquid at room temperature ~120–140°C (estimated)
Stability Sensitive to hydrolysis Hydrolytically stable Stable under acidic conditions

Biological Activity

4-Acetylphenyl 2-(4-(p-tolyloxy)phenoxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H18O4\text{C}_{18}\text{H}_{18}\text{O}_4

It consists of an acetylphenyl group linked to a phenoxyacetate moiety with a p-tolyloxy substituent. This unique structure may contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the areas of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, a study indicated that derivatives of phenoxyacetic acids possess significant antibacterial activity, which may extend to this compound due to structural similarities.

Anticancer Activity

Research on the anticancer properties of this compound has revealed promising results. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. Notably, it was tested against the NCI 60 cell line panel, showing considerable anti-proliferative activity across various cancer types:

Cell Line % Growth Inhibition
RPMI-8226 (Leukemia)92.72
NCI-H522 (Lung)94.57
HCT-15 (Colon)98.05
SNB-75 (CNS)80.85
MDA-MB-43 (Melanoma)95.29
OVCAR-4 (Ovarian)96.33
A498 (Renal)81.27
T-47D (Breast)89.47

The compound's mechanism of action appears to involve apoptosis induction in cancer cells, which is crucial for its therapeutic potential .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by inflammation, although more research is needed to elucidate these mechanisms fully.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation in cancer cells.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in malignant cells, promoting cell death.
  • Antioxidant Activity : The presence of acetophenone derivatives indicates potential antioxidant properties, which can mitigate oxidative stress in cells.

Case Studies

  • Study on Anticancer Activity : A study published in Nature examined the effects of various phenoxyacetic acid derivatives on cancer cell lines and found that compounds with similar structures to this compound exhibited significant growth inhibition .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing that the compound effectively inhibited bacterial growth at low concentrations.

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